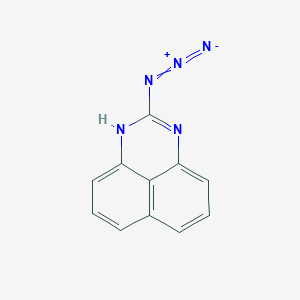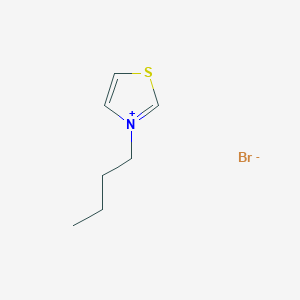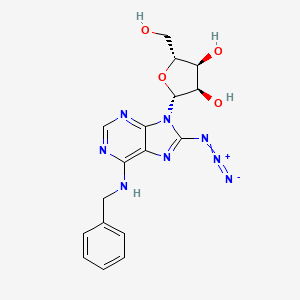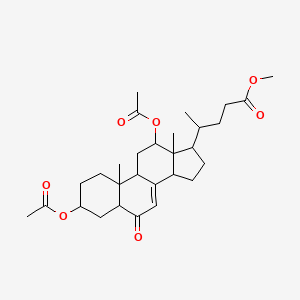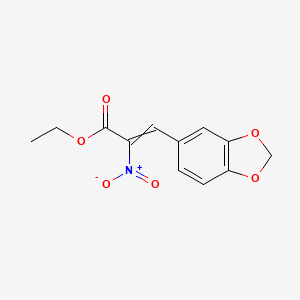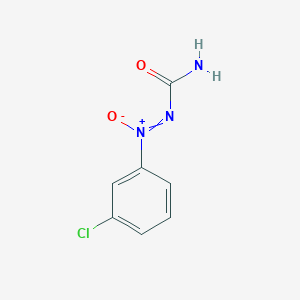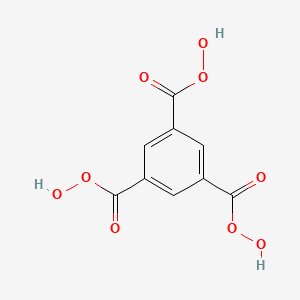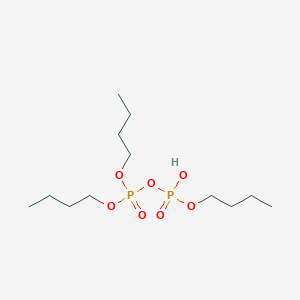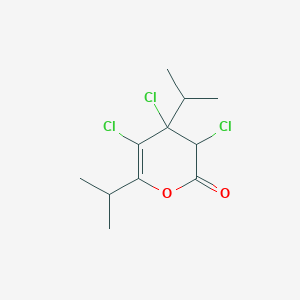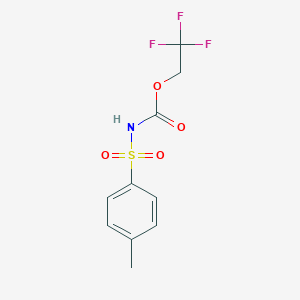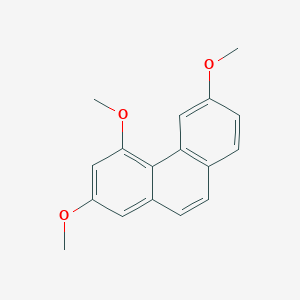
2,4,6-Trimethoxyphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethoxyphenanthrene is a chemical compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of three methoxy groups (-OCH₃) attached to the phenanthrene backbone at the 2, 4, and 6 positions. Phenanthrenes are known for their occurrence in various natural sources, including plants and fungi, and have been studied for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxyphenanthrene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate stilbene derivatives under UV irradiation, leading to the formation of dihydrophenanthrenes, which can then be oxidized to phenanthrenes . Another approach involves the use of multi-component reactions, such as the reaction of aldehydes, malononitrile, and 1-tetralone in the presence of ammonium acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenanthrene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenanthrene derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex phenanthrene derivatives and other aromatic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxyphenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced production of pro-inflammatory mediators . Additionally, it can modulate the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a crucial role in regulating inflammation and immune responses .
Comparison with Similar Compounds
2,4,6-Trimethoxyphenanthrene can be compared with other similar phenanthrene derivatives, such as:
2,7-Dihydroxy-3,4,8-trimethoxyphenanthrene: Known for its cytotoxic activity against cancer cells.
3,7-Dihydroxy-2,4,8-trimethoxyphenanthrene: Exhibits anti-inflammatory properties.
6-Hydroxy-2,4,7-trimethoxyphenanthrene (Batatasin I): Isolated from Dioscorea batatas and has shown anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
63366-84-7 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2,4,6-trimethoxyphenanthrene |
InChI |
InChI=1S/C17H16O3/c1-18-13-7-6-11-4-5-12-8-14(19-2)10-16(20-3)17(12)15(11)9-13/h4-10H,1-3H3 |
InChI Key |
SLEILPOCCHXPTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC3=CC(=CC(=C32)OC)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


